molecular formula C23H19F5N4O B3135149 N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide CAS No. 400086-73-9

N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide

Cat. No.: B3135149
CAS No.: 400086-73-9
M. Wt: 462.4 g/mol
InChI Key: QIABOOJKXMASNK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide is a complex organic compound characterized by the presence of multiple fluorine atoms and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura cross-coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction can be used to form carbon-carbon bonds between the aryl halides and boronic acids, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of trifluoromethyl ketones as intermediates is also common in industrial settings due to their stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to specific biological effects. The compound may also participate in electron transfer reactions, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide is unique due to its specific combination of fluorine atoms and the piperazine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F5N4O/c24-16-6-7-20(19(25)14-16)30-22(33)18-5-2-8-29-21(18)32-11-9-31(10-12-32)17-4-1-3-15(13-17)23(26,27)28/h1-8,13-14H,9-12H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIABOOJKXMASNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=C(C=CC=N3)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F5N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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